molecular formula C21H16N2OS B4739270 3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol

3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol

Cat. No. B4739270
M. Wt: 344.4 g/mol
InChI Key: YJFNJVJZVWHFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol, also known as DTTAP, is a compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. DTTAP is a thiazole-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol involves its ability to undergo oxidation by ROS, resulting in the formation of a highly fluorescent product. This reaction is specific to ROS and does not occur with other oxidizing agents, making this compound a highly selective probe for ROS detection.
Biochemical and Physiological Effects
In addition to its use as a fluorescent probe, this compound has also been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for use as an enzyme inhibitor.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol is its high selectivity for ROS detection, which makes it a valuable tool for studying oxidative stress-related diseases. Additionally, its fluorescent properties allow for easy detection and quantification. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol. One area of interest is the development of new derivatives with improved solubility and selectivity for ROS detection. Additionally, this compound may be useful in the development of new therapies for oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.

Scientific Research Applications

3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound has been shown to exhibit a strong fluorescence signal in the presence of ROS, making it a valuable tool for studying oxidative stress and related diseases.

properties

IUPAC Name

3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-18-13-7-12-17(14-18)22-21-23-19(15-8-3-1-4-9-15)20(25-21)16-10-5-2-6-11-16/h1-14,24H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNJVJZVWHFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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